molecular formula C6H9BrN2O B2890407 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1785612-33-0

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2890407
CAS No.: 1785612-33-0
M. Wt: 205.055
InChI Key: XWNGWKOEEGJNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1785612-33-0) is a brominated pyrazole derivative that serves as a valuable intermediate in medicinal chemistry and organic synthesis . This compound, with the molecular formula C6H9BrN2O, features a reactive bromine atom and a terminal ethanol group on the pyrazole core, making it a versatile building block for the construction of more complex molecules . The bromine substituent is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce diverse aromatic and heteroaromatic systems . Concurrently, the hydroxyethyl chain can be readily oxidized to the corresponding aldehyde or carboxylic acid, or utilized in ether and ester formation. This bifunctionality is particularly valuable in the development of pharmacologically active compounds, as the pyrazole scaffold is a common motif in agrochemicals and pharmaceuticals . Please refer to the Certificate of Analysis for batch-specific data. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. 1,2

Properties

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-9-5(2-3-10)4-6(7)8-9/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGWKOEEGJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785612-33-0
Record name 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various intermolecular interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (inferred structure) with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol C₅H₇BrN₂O 191.03 Bromo, methyl, methanol Intermediate in organic synthesis
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 243.09 Bromo, methoxy, ethanol Synthetic intermediate
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol C₁₀H₉BrN₂O 253.09 Bromophenyl, methyl, hydroxyl Potential kinase inhibitor scaffold
(3-Bromo-1H-pyrazol-5-yl)methanol C₄H₅BrN₂O 177.00 Bromo, methanol Chemosensor for metal ions

Key Observations:

  • Electronic Effects : Bromine at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in kinase inhibitor intermediates .
  • Aromatic vs. Heterocyclic Backbones : Compounds with phenyl or benzyl substituents (e.g., 3-(3-bromophenyl)-1-methyl-1H-pyrazol-5-ol) show increased steric bulk, which may affect binding affinity in biological targets .

Biological Activity

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

The molecular formula of this compound is C6H9BrN2OC_6H_9BrN_2O, with a molecular weight of approximately 205.05 g/mol. The compound features a brominated pyrazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₆H₉BrN₂O
Molecular Weight205.05 g/mol
CAS Number1785612-33-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests demonstrated significant inhibitory effects against various bacterial strains. For instance, compounds similar to this derivative have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
4a0.25Escherichia coli
5a0.30Pseudomonas aeruginosa

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, some derivatives demonstrated selective COX-2 inhibition with significant anti-inflammatory activity in animal models .

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Model Used
Compound A62Carrageenan-induced edema
Compound B71Histopathological study

Anticancer Potential

The anticancer activity of pyrazole-containing compounds has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)
Compound CMDA-MB-231 (Breast)15
Compound DA549 (Lung)20

Case Studies

Case Study 1: A study conducted on a series of pyrazole derivatives found that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study emphasized the role of halogen atoms in increasing lipophilicity and membrane penetration .

Case Study 2: Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a rat model showed that certain compounds significantly reduced paw edema through COX inhibition without causing gastrointestinal toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, and what critical reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors. For example, bromoethyl acetate can introduce the ethan-1-ol moiety under basic conditions (e.g., NaOEt in ethanol) . Reduction of ketone intermediates using borane-dimethyl sulfide complex (BH₃·SMe₂) is another key step, requiring strict anhydrous conditions to maximize yield . Optimization of reaction time and temperature (e.g., μW heating at 90°C) improves efficiency .

Q. How is X-ray crystallography applied to confirm the structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction resolves the 3D structure, particularly the bromine atom placement and pyrazole ring conformation. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging high-resolution data to model hydrogen bonding and torsional angles . For example, bond-length data (C-Br: ~1.89 Å) and thermal displacement parameters validate stereochemistry .

Q. What spectroscopic techniques (NMR, IR) are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : The pyrazole proton (position 5) appears as a singlet at δ ~6.2–6.5 ppm. The ethanol -OH proton is typically broad at δ ~1.5–2.0 ppm (exchangeable in D₂O) .
  • ¹³C NMR : The brominated carbon resonates at δ ~105–110 ppm, while the methyl group on the pyrazole ring appears at δ ~35–40 ppm .
  • IR : Stretching vibrations for -OH (~3200–3400 cm⁻¹) and C-Br (~550–600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of substituents to the pyrazole ring in this compound?

  • Methodological Answer : Regioselectivity in alkylation or bromination is influenced by steric and electronic factors. For example, using bulky bases (e.g., Et₃N) directs substitution to the less hindered position . Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., N-bromosuccinimide for electrophilic bromination at position 3) .

Q. What methodologies resolve contradictions in reported synthetic yields, such as solvent effects or catalyst choice?

  • Methodological Answer : Contradictions arise from solvent polarity (e.g., THF vs. ethanol) and catalyst loading. Systematic DoE (Design of Experiments) identifies optimal conditions:

  • Solvent : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but may increase side reactions .
  • Catalyst : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency but require rigorous exclusion of oxygen .

Q. What computational approaches predict the biological target interactions of this compound, and how can crystallographic data enhance these models?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against enzymes like cyclooxygenase-2 (COX-2), where the pyrazole ring mimics indole-binding motifs. Crystallographic data (e.g., hydrogen-bond distances from SHELXL-refined structures) validate binding poses . MD simulations (AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental strategies elucidate the metabolic pathways or degradation mechanisms of this compound in biological systems?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Hydroxylation at the methyl group or ethanol chain is common .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis products (e.g., debromination under acidic conditions) . Isotopic labeling (²H or ¹³C) traces reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.